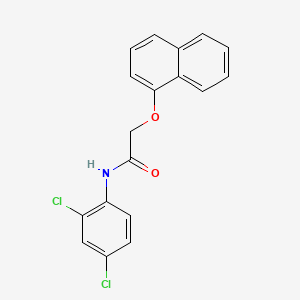

![molecular formula C9H5F3N6S B2502091 3-[(3-amino-1H-1,2,4-triazol-5-il)sulfanil]-5-(trifluorometil)-2-piridinocarbonitrilo CAS No. 338968-23-3](/img/structure/B2502091.png)

3-[(3-amino-1H-1,2,4-triazol-5-il)sulfanil]-5-(trifluorometil)-2-piridinocarbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H5F3N6S and its molecular weight is 286.24. The purity is usually 95%.

BenchChem offers high-quality 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de N-sustituidos 3-(5-amino-1H-1,2,4-triazol-3-il)propanamidas

Se propusieron y se realizaron con éxito dos vías complementarias para la preparación de N-sustituidos 3-(5-amino-1H-1,2,4-triazol-3-il)propanamidas en la síntesis de 20 ejemplos representativos . Estos métodos utilizan los mismos tipos de materiales de partida, a saber, anhídrido succínico, clorhidrato de aminoguanidina y una variedad de aminas .

Síntesis de andamios que contienen 1,2,4-triazol

Los andamios que contienen 1,2,4-triazol son compuestos heterocíclicos únicos presentes en una variedad de productos farmacéuticos y compuestos biológicamente importantes utilizados en estudios de descubrimiento de fármacos contra células cancerosas, microbios y varios tipos de enfermedades en el cuerpo humano . El compuesto se puede utilizar en la síntesis de estos andamios .

Síntesis de sales energéticas

El catión rico en nitrógeno 5-amino-1H-1,2,4-triazol-3-carbohidrazida y sus derivados se sintetizaron mediante una nueva estrategia de diseño molecular basada en la combinación de unidades energéticas . Algunas de estas sales presentan propiedades físicas razonables, como una buena estabilidad térmica (hasta 407 °C) y sensibilidades de impacto razonables (IS = 5–80 J) .

Síntesis de 4-sustituidos N-(5-amino-1H-1,2,4-triazol-3-il)piridina-3-sulfonamidas

Se ha sintetizado una serie de nuevas 4-sustituidas N-(5-amino-1H-1,2,4-triazol-3-il)piridina-3-sulfonamidas mediante reacciones de varios pasos .

Mecanismo De Acción

Target of Action

The compound, also known as 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile, primarily targets the enzyme catalase . Catalase is an important enzyme in cells that aids in the detoxification of hydrogen peroxide (H2O2), a byproduct of cellular metabolism .

Mode of Action

This compound acts as an irreversible inhibitor of catalase . It prevents the natural degradation of H2O2 by catalase, thereby increasing the concentration of H2O2 within the cell . This can lead to oxidative stress, which can have various effects on cellular function and viability .

Biochemical Pathways

The inhibition of catalase affects the antioxidant defense system of the cell . This system includes various biochemical pathways that work to neutralize reactive oxygen species (ROS) like H2O2. When catalase is inhibited, other elements of this system, such as glutathione peroxidase and glutathione reductase , may increase their activity as a compensatory mechanism .

Result of Action

The primary result of the action of this compound is the induction of oxidative stress within cells due to the accumulation of H2O2 . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .

Propiedades

IUPAC Name |

3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N6S/c10-9(11,12)4-1-6(5(2-13)15-3-4)19-8-16-7(14)17-18-8/h1,3H,(H3,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIGTQGJXKDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1SC2=NNC(=N2)N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)